molecular formula C6H4BrCl2NO B11857114 2-Bromo-3,5-dichloro-4-methoxypyridine

2-Bromo-3,5-dichloro-4-methoxypyridine

Cat. No.: B11857114
M. Wt: 256.91 g/mol
InChI Key: RNJPVCZFJFLLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,5-dichloro-4-methoxypyridine (CAS 1823961-01-8) is a high-purity halogenated pyridine derivative supplied for advanced chemical synthesis and life science research. With the molecular formula C 6 H 4 BrCl 2 NO and a molecular weight of 256.91 g/mol, this compound serves as a versatile and critical building block in pharmaceutical development and material science . Its specific structure, featuring bromo, chloro, and methoxy functional groups on a pyridine ring, makes it a valuable intermediate for constructing more complex molecules, particularly in nucleophilic substitution reactions and metal-catalyzed cross-coupling reactions. Researchers utilize this compound in the exploration of new active compounds and functional materials. It is recommended to store this product sealed in a dry environment at 2-8°C to ensure its long-term stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please handle with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrCl2NO

Molecular Weight

256.91 g/mol

IUPAC Name

2-bromo-3,5-dichloro-4-methoxypyridine

InChI

InChI=1S/C6H4BrCl2NO/c1-11-5-3(8)2-10-6(7)4(5)9/h2H,1H3

InChI Key

RNJPVCZFJFLLJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1Cl)Br)Cl

Origin of Product

United States

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3,5 Dichloro 4 Methoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment of 2-Bromo-3,5-dichloro-4-methoxypyridine

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and substitution pattern on the pyridine (B92270) ring.

Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the methoxy (B1213986) group protons and the single aromatic proton on the pyridine ring.

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 3.9-4.2 ppm. This is due to the shielding effect of the adjacent oxygen atom and the absence of neighboring protons for coupling.

The single aromatic proton at the C6 position is anticipated to resonate as a singlet in the downfield region, likely between 8.0 and 8.5 ppm. Its downfield chemical shift is a result of the deshielding effects of the electronegative nitrogen atom in the pyridine ring and the adjacent halogen substituents. The absence of adjacent protons results in a singlet multiplicity.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
-OCH₃3.9 - 4.2Singlet (s)
H68.0 - 8.5Singlet (s)

Carbon (¹³C) NMR Analysis: Chemical Shifts and Quaternary Carbon Assignment

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule, including the quaternary carbons which bear no protons. In this compound, six distinct carbon signals are expected.

The methoxy carbon (-OCH₃) will appear in the upfield region, typically around 55-65 ppm. The five carbons of the pyridine ring will be observed in the aromatic region (approximately 110-160 ppm). The carbons directly bonded to the electronegative halogen atoms (C2, C3, and C5) and the oxygen atom (C4) will be significantly deshielded and appear at lower fields compared to the unsubstituted pyridine. The carbon attached to the bromine (C2) is expected to be in a different chemical shift range compared to those attached to chlorine (C3 and C5) due to the differing electronegativity and heavy atom effects.

The assignment of the quaternary carbons (C2, C3, C4, and C5) can be definitively confirmed using techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or by the absence of signals in a ¹³C NMR spectrum correlated with a ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

CarbonPredicted Chemical Shift (δ, ppm)Type
-OCH₃55 - 65Primary
C6145 - 155Tertiary
C5120 - 130Quaternary
C4150 - 160Quaternary
C3125 - 135Quaternary
C2135 - 145Quaternary

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To unequivocally confirm the proposed structure, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show no correlations for the aromatic proton, confirming it is isolated and has no vicinal proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate the proton signals with their directly attached carbon atoms. A cross-peak would be observed between the aromatic proton signal (H6) and its corresponding carbon signal (C6), as well as between the methoxy protons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2- and 3-bond) correlations between protons and carbons. For this compound, the HMBC spectrum would be crucial in confirming the substitution pattern. For instance, the aromatic proton at C6 would be expected to show correlations to the quaternary carbons at C2, C4, and C5. The methoxy protons would show a strong correlation to the C4 carbon, confirming the position of the methoxy group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting of this compound

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound will exhibit absorption bands corresponding to the various functional groups present.

C-H vibrations: The stretching vibration of the single aromatic C-H bond at C6 is expected to appear in the region of 3000-3100 cm⁻¹. The C-H stretching of the methoxy group will be observed in the 2850-2960 cm⁻¹ range.

Pyridine ring vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The presence of multiple halogen substituents will influence the exact positions and intensities of these bands.

C-O stretching: A strong absorption band corresponding to the C-O stretching of the methoxy group is expected around 1250 cm⁻¹.

C-Halogen stretching: The C-Cl stretching vibrations typically appear in the 600-800 cm⁻¹ region, while the C-Br stretching vibration is found at lower wavenumbers, generally between 500 and 600 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (-OCH₃)Stretching2850 - 2960
Pyridine Ring (C=C, C=N)Stretching1400 - 1600
C-O (Methoxy)Stretching1200 - 1300
C-ClStretching600 - 800
C-BrStretching500 - 600

Analysis of Molecular Symmetry and Vibrational Modes

This compound is an asymmetric molecule, belonging to the C₁ point group. Due to this lack of symmetry, all 3N-6 fundamental vibrations (where N is the number of atoms) are theoretically active in both IR and Raman spectra. This will result in complex spectra with a large number of bands. The combination of both IR and Raman data is therefore essential for a comprehensive vibrational analysis. While a full assignment of all vibrational modes would require theoretical calculations, the identification of the characteristic group frequencies provides strong evidence for the presence of the key structural features of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of novel compounds. For this compound, HRMS provides the high-resolution mass-to-charge ratio (m/z) of the molecular ion, allowing for the calculation of its precise molecular formula. The characteristic isotopic patterns of bromine and chlorine atoms serve as a definitive signature for the presence of these halogens in the molecule. libretexts.org

The distinct isotopic distribution of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) results in a unique isotopic cluster for the molecular ion. libretexts.org This pattern is a key feature in the mass spectrum that confirms the presence and number of these halogen atoms.

A theoretical HRMS analysis of the title compound would yield the data presented in the interactive table below.

Interactive Data Table: Theoretical HRMS Data for this compound

IonCalculated m/zElemental Composition
[M]⁺270.8567C₆H₄⁷⁹Br³⁵Cl₂NO
[M+2]⁺272.8547C₆H₄⁸¹Br³⁵Cl₂NO / C₆H₄⁷⁹Br³⁵Cl³⁷ClNO
[M+4]⁺274.8527C₆H₄⁸¹Br³⁵Cl³⁷ClNO / C₆H₄⁷⁹Br³⁷Cl₂NO
[M+6]⁺276.8507C₆H₄⁸¹Br³⁷Cl₂NO

Note: The table presents the calculated exact masses for the major isotopic combinations.

The fragmentation of halogenated organic compounds under mass spectrometry conditions often involves the loss of halogen radicals or hydrogen halides. researchgate.net The fragmentation pathway for this compound is anticipated to proceed through several key steps. A primary fragmentation event would likely be the loss of a bromine radical (•Br), which is often a favorable cleavage due to the relative weakness of the C-Br bond. Subsequent fragmentations could involve the sequential loss of chlorine radicals (•Cl) or the elimination of a chloromethane (B1201357) molecule (CH₃Cl). The loss of a methyl radical (•CH₃) from the methoxy group is another plausible fragmentation route.

A proposed fragmentation pathway could involve the initial loss of the bromine atom, followed by the loss of a methyl radical, and then sequential loss of the chlorine atoms, leading to a variety of fragment ions that can be detected and characterized by tandem mass spectrometry (MS/MS). nih.gov

X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis of this compound

Pyridine and its derivatives commonly crystallize in orthorhombic or monoclinic crystal systems. wikipedia.org For a molecule like this compound, one would expect the pyridine ring to be essentially planar. The substituents (bromo, chloro, and methoxy groups) would cause some minor distortions in the ring's bond angles and lengths due to steric and electronic effects.

The molecular packing in the crystal lattice would be governed by a combination of weak intermolecular interactions. Given the presence of the nitrogen atom in the pyridine ring and the methoxy group's oxygen atom, weak C-H···N and C-H···O hydrogen bonds are likely to play a role in stabilizing the crystal structure. Furthermore, halogen bonds (C-Cl···N, C-Br···N, C-Cl···O, or C-Br···O) and π–π stacking interactions between the aromatic pyridine rings are also anticipated to be significant forces in the crystal packing. researchgate.netnih.gov These interactions would lead to a well-ordered three-dimensional supramolecular network.

Below is a representative, hypothetical data table of crystallographic parameters for this compound, based on known structures of similar compounds.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~8.5
b (Å)~12.0
c (Å)~9.8
α (°)90
β (°)~105
γ (°)90
Volume (ų)~970
Z4
Calculated density (g/cm³)~1.95

Note: This data is illustrative and based on typical values for similar halogenated pyridine structures.

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 2 Bromo 3,5 Dichloro 4 Methoxypyridine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to study substituted pyridine (B92270) systems. researchgate.netias.ac.innih.gov The B3LYP functional, combined with basis sets like 6-311++G(d,p), is commonly employed for accurate predictions of both geometric and electronic properties. researchgate.netjournaljpri.comnih.govresearchgate.net

The first step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 2-Bromo-3,5-dichloro-4-methoxypyridine, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

The pyridine ring is expected to be largely planar, with the substituents (bromo, chloro, and methoxy (B1213986) groups) causing minor distortions. The orientation of the methoxy group (-OCH₃) relative to the pyridine ring is a key conformational variable. Computational analysis would involve rotating the methyl group to identify the most stable conformer, which is typically a staggered orientation to minimize steric hindrance.

Table 1: Predicted Geometric Parameters for this compound Note: These are typical expected values based on DFT calculations of similar halogenated and methoxy-substituted aromatic compounds.

ParameterBondPredicted Value (Å or °)
Bond LengthC2-Br~1.89
C3-Cl~1.73
C5-Cl~1.73
C4-O~1.36
O-CH₃~1.43
C-N (average)~1.34
C-C (average)~1.39
Bond AngleC2-C3-C4~120
C3-C4-C5~118
C4-O-CH₃~117

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity and kinetic stability. journaljpri.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical descriptor.

A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. journaljpri.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy group and the pyridine ring, while the LUMO would be distributed across the aromatic system, influenced by the electron-withdrawing halogen atoms.

From the energies of the HOMO and LUMO, various global reactivity indices can be calculated, providing further insight into the molecule's behavior.

Table 2: Predicted FMO Energies and Reactivity Indices Note: Values are illustrative and represent typical results from DFT/B3LYP calculations.

ParameterSymbolFormulaPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--7.50
Lowest Unoccupied Molecular Orbital EnergyELUMO--2.10
Energy GapΔEELUMO - EHOMO5.40
Ionization PotentialIP-EHOMO7.50
Electron AffinityEA-ELUMO2.10
Global Hardnessη(IP - EA) / 22.70
Chemical Potentialμ-(IP + EA) / 2-4.80
Electrophilicity Indexωμ² / 2η4.27

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. journaljpri.commdpi.com The MEP surface is colored based on its electrostatic potential value.

Red/Yellow Regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas would be concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group.

Blue Regions: Indicate positive potential, electron-deficient areas, and are susceptible to nucleophilic attack. These regions are typically found around the hydrogen atoms of the methyl group.

Green Regions: Represent neutral or zero potential.

The MEP map provides a clear visual guide to the molecule's reactivity, complementing the FMO analysis. nih.gov

Ab Initio Calculations for Advanced Electronic Structure Descriptions

Ab initio methods are a class of computational techniques based on first principles, solving the Schrödinger equation without empirical parameters. wikipedia.orgyoutube.com While more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) can provide more accurate descriptions of electron correlation, which is crucial for understanding weak intermolecular interactions. rsc.orgmemsait.it For a molecule like this compound, ab initio calculations could be used to benchmark the results from DFT and to more accurately calculate properties like interaction energies with other molecules or surfaces. rsc.org

Quantum Chemical Descriptors for Predicting Reaction Pathways and Selectivity

Beyond the global reactivity indices derived from FMO theory, local reactivity descriptors like Fukui functions and local softness can be calculated. These descriptors predict which specific atoms within the molecule are most likely to participate in a reaction.

Fukui Function (f(r)) : This function indicates the change in electron density at a specific point when an electron is added to or removed from the system. It helps identify the most electrophilic and nucleophilic sites on an atom-by-atom basis.

Local Softness (s(r)) : Related to the Fukui function, this descriptor also helps in predicting the most reactive sites for specific types of reactions.

These quantum chemical descriptors are invaluable for predicting the regioselectivity of reactions involving the substituted pyridine ring. nih.gov

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. illinois.edu For this compound, a likely reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms.

A computational mechanistic study would involve:

Reactant and Product Optimization: Calculating the stable geometries of the reactants and products.

Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate, which represents the transition state. The structure of the TS provides insight into the bond-forming and bond-breaking processes.

Activation Energy Calculation: Determining the energy difference between the reactants and the transition state (ΔG‡). A lower activation energy indicates a faster reaction rate. researchgate.netmdpi.com

Such studies can predict which halogen (bromine at C2 or chlorine at C3/C5) is more susceptible to substitution and how the methoxy group influences the reaction's regioselectivity and rate. rsc.orgmdpi.com

Chemical Reactivity and Synthetic Transformations of 2 Bromo 3,5 Dichloro 4 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogens on the Pyridine (B92270) Ring

The electron-deficient nature of the pyridine ring, enhanced by the presence of electronegative halogen atoms, makes 2-Bromo-3,5-dichloro-4-methoxypyridine a substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces one of the halogen atoms on the aromatic ring.

Kinetic and Mechanistic Aspects of Halogen Displacement

The mechanism of an SNAr reaction typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as the Meisenheimer complex. The rate of reaction is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, and the electronic properties of the pyridine ring.

In the context of this compound, the halogens at the 2- and 5- positions are activated towards nucleophilic attack due to their ortho and para relationship to the ring nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate. The electron-donating 4-methoxy group, however, can partially counteract this activation by donating electron density to the ring.

Quantitative predictions of reactivity and regioselectivity in SNAr reactions can be modeled using computational methods. nih.gov Models based on multivariate linear regression have shown a robust relationship between the experimental free energies of activation (ΔG‡) and molecular descriptors such as the electron affinity (EA) of the electrophile and the molecular electrostatic potential (ESP) at the carbon undergoing substitution. nih.gov For polyhalogenated substrates, these models can accurately predict site selectivity. nih.gov

Regioselectivity and Stereoelectronic Effects of Substituents

Regioselectivity in SNAr reactions on polyhalogenated pyridines is a complex interplay of electronic and steric effects. For this compound, there are three potential sites for nucleophilic attack. The general order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is the reverse of their order in palladium-catalyzed reactions. However, the position on the pyridine ring is often the dominant factor.

The positions ortho and para to the ring nitrogen (C2, C4, C6) are electronically activated for nucleophilic attack. In this molecule, the C2 (bromo) and C6 (unsubstituted, but activated) positions are prime sites. The C3 and C5 positions are meta to the nitrogen and generally less reactive.

Electronic Effects : The nitrogen atom in the pyridine ring withdraws electron density, particularly from the α (2,6) and γ (4) positions, making them more electrophilic. The 4-methoxy group is an electron-donating group (EDG) through resonance, which increases electron density at the ortho (3,5) positions, potentially deactivating them towards nucleophilic attack. Conversely, it has a weaker inductive electron-withdrawing effect. Studies on substituted 3,5-dichloropyrazines have shown that an EDG at the 2-position directs nucleophilic attack to the 3-position, while an electron-withdrawing group (EWG) directs it to the 5-position. researchgate.net Applying this principle, the 4-methoxy group in our target molecule would be expected to influence the reactivity of the adjacent C3 and C5 chloro substituents.

Steric Effects : The steric hindrance from adjacent substituents can influence the accessibility of a reaction site to the incoming nucleophile. The chlorine at C3 and the methoxy (B1213986) group at C4 may sterically hinder attack at the C2 and C5 positions to some extent.

Computational analyses, such as Frontier Molecular Orbital (FMO) theory focusing on the Lowest Unoccupied Molecular Orbital (LUMO), are often used to predict the most likely site of attack. For di- and tri-substituted pyridines and pyrimidines, the distribution of the LUMO can indicate the most electrophilic carbon center. wuxiapptec.comwuxiapptec.comresearchgate.net In cases where LUMO and LUMO+1 orbitals have a small energy gap, both may need to be considered to predict the reaction outcome. wuxiapptec.com

Given these factors, nucleophilic attack is most likely to occur at the C2 position, displacing the bromide, as this position is highly activated by the ring nitrogen. Displacement of the chloride at C5 is also possible, though potentially less favored than C2. The C3-chloro substituent is the least likely to be displaced due to its meta relationship to the nitrogen and potential steric hindrance.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. nih.govnih.gov For polyhalogenated substrates like this compound, the differential reactivity of the carbon-halogen bonds can be exploited to achieve selective functionalization.

The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step. The reactivity of carbon-halogen bonds in this step follows the order: C-I > C-Br > C-Cl. rsc.org This significant difference in reactivity allows for the selective coupling at the more reactive C-Br bond while leaving the C-Cl bonds intact. rsc.orgnih.gov

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a versatile method for creating C-C bonds. researchgate.net Given the higher reactivity of the C-Br bond, this compound is expected to undergo selective Suzuki-Miyaura coupling at the C2 position.

This selectivity has been demonstrated on analogous substrates. For instance, 5-bromo-2-chloropyridine (B1630664) undergoes Suzuki-Miyaura coupling selectively at the 5-position (the site of the bromine). rsc.org Similarly, selective reactions on polychlorinated aromatics, such as 2,6-dichloropyridine, have been developed to yield mono-alkylated or mono-arylated products under specific conditions. acs.org While aryl chlorides are generally less reactive, they can be coupled using specialized catalyst systems, often involving bulky, electron-rich phosphine (B1218219) ligands. acs.orguwindsor.ca This allows for sequential couplings, where the C-Br bond is reacted first under milder conditions, followed by the coupling of the C-Cl bond(s) under more forcing conditions.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling of Bromo-Chloro-Heteroarenes This table presents data from analogous reactions to illustrate typical conditions and is not a direct representation of reactions on this compound.

Substrate Boronic Acid/Ester Catalyst / Ligand Base Solvent Temp (°C) Product Yield (%) Ref
5-Bromo-2-chloropyridine Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH/H₂O 100 2-Chloro-5-phenylpyridine 85 rsc.org
2,6-Dichloropyridine Heptyl pinacol (B44631) boronic ester Pd₂(dba)₃ / FcPPh₂ K₃PO₄ 1,4-Dioxane/H₂O 80 2-Chloro-6-heptylpyridine 82 acs.org
3,5-Dichloropyridazine Phenylboronic acid Pd(OAc)₂ / dppf Cs₂CO₃ 1,4-Dioxane/H₂O - 3-Chloro-5-phenylpyridazine - rsc.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is fundamental in medicinal chemistry for the synthesis of arylamines. nih.gov Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig reaction can be performed selectively on polyhalogenated substrates. nih.gov

The C-Br bond at the C2 position of this compound would be the preferred site for the initial amination. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity. wikipedia.orgorganic-chemistry.org Bidentate phosphine ligands like BINAP and DPEPhos, as well as bulky, electron-rich monophosphine ligands developed by Buchwald, are commonly employed. wikipedia.org Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required. nih.gov

Following the selective amination at the C2 position, the remaining C-Cl bonds could potentially undergo a second amination under more vigorous reaction conditions or by employing a different catalyst system optimized for less reactive aryl chlorides.

Table 2: Illustrative Conditions for Selective Buchwald-Hartwig Amination This table presents data from analogous reactions to illustrate typical conditions and is not a direct representation of reactions on this compound.

Substrate Amine Catalyst / Ligand Base Solvent Temp (°C) Product Yield (%) Ref
2-Bromopyridine Morpholine Pd₂(dba)₃ / BINAP NaOtBu Toluene 80 2-Morpholinopyridine 98 nih.gov
2-Bromo-6-chloropyridine Aniline Pd(OAc)₂ / RuPhos K₂CO₃ t-AmylOH 110 2-Anilino-6-chloropyridine 91 libretexts.org
3,5-Dichloropyridine Pyrrolidine Pd(OAc)₂ / cataCXium® A NaOtBu Toluene 100 3-Chloro-5-(pyrrolidin-1-yl)pyridine 85 libretexts.org

Sonogashira Coupling and Other Metal-Catalyzed Processes

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org

The reactivity trend of C-I > C-Br > C-Cl is also operative in Sonogashira couplings. wikipedia.org Therefore, this compound would be expected to react selectively at the C2-bromo position with a terminal alkyne. This allows for the synthesis of 2-alkynyl-3,5-dichloro-4-methoxypyridines. Studies on 2-amino-3-bromopyridines have shown that they couple efficiently with various terminal alkynes under standard Sonogashira conditions. scirp.org

Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides This table presents data from analogous reactions to illustrate typical conditions and is not a direct representation of reactions on this compound.

Substrate Alkyne Catalyst / Co-catalyst Base Solvent Temp (°C) Product Yield (%) Ref
3-Bromo-2-aminopyridine Phenylacetylene Pd(CF₃COO)₂ / CuI / PPh₃ Et₃N DMF 100 2-Amino-3-(phenylethynyl)pyridine 95 scirp.org
1-Bromo-4-iodobenzene Trimethylsilylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N THF RT 1-Bromo-4-((trimethylsilyl)ethynyl)benzene 88 wikipedia.org
4-Bromoanisole Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N Toluene 70 1-Methoxy-4-(phenylethynyl)benzene 92 libretexts.org

Other palladium-catalyzed reactions, such as Stille (organotin), Hiyama (organosilicon), and Negishi (organozinc) couplings, could also be applied to this compound. In each case, selective reaction at the C2-bromo position would be the anticipated outcome under standard conditions, providing a versatile platform for the introduction of a wide array of functional groups.

Metalation and Subsequent Electrophilic Quenching Reactions of this compound

Metalation of the pyridine ring, followed by quenching with an electrophile, is a powerful tool for the introduction of new functional groups. In the context of this compound, both directed ortho-metalation and metal-halogen exchange are potential pathways for functionalization.

Directed Ortho-Metalation Strategies

The methoxy group (-OCH₃) is a well-established directed metalation group (DMG), capable of directing deprotonation to the adjacent ortho positions. chemicalbook.comresearchgate.net In principle, the methoxy group at the C-4 position of this compound could direct metalation to the C-3 or C-5 positions. However, these positions are already substituted with chlorine atoms. Therefore, directed ortho-metalation is not a viable strategy for the functionalization of this specific compound.

Studies on the related compound, 2-bromo-4-methoxypyridine (B110594), have shown that the methoxy group directs lithiation to the C-3 position. researchgate.netarkat-usa.org For instance, treatment of 2-bromo-4-methoxypyridine with lithium tetramethylpiperidide (LTMP) followed by quenching with dimethylformamide (DMF) yields the corresponding 3-formyl derivative. arkat-usa.org This highlights the directing ability of the methoxy group in the absence of substituents at the ortho positions.

Functionalization at Various Ring Positions

Given the substitution pattern of this compound, functionalization via metal-halogen exchange becomes a more plausible strategy. The bromine atom at the C-2 position is the most likely site for such a reaction due to the generally higher reactivity of C-Br bonds compared to C-Cl bonds in metal-halogen exchange processes.

The following table summarizes the metalation and subsequent electrophilic quenching of a related compound, 2,5-dibromo-4-methoxypyridine (B2608117), which can be used to infer potential reactions for this compound.

Starting MaterialReagentsElectrophileProductYield (%)Reference
2,5-dibromo-4-methoxypyridinen-BuLi, THF, -78 °CDMF5-bromo-4-methoxy-2-pyridinecarboxaldehyde- arkat-usa.org
2,5-dibromo-4-methoxypyridinen-BuLi, THF, -78 °CH₂O2-bromo-4-methoxypyridine- arkat-usa.org

Transformations Involving the Methoxy Substituent

The methoxy group in this compound can potentially undergo cleavage to reveal a hydroxyl group. This transformation is typically achieved under harsh conditions using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). The resulting 2-bromo-3,5-dichloro-4-hydroxypyridine would be a valuable intermediate for further synthetic modifications.

While specific examples of methoxy group transformations on this compound are not detailed in the available literature, the general reactivity of methoxypyridines suggests that such a reaction is feasible.

Exploration of Radical Reactions and Other Non-Catalytic Transformations

The presence of a bromine atom on the pyridine ring suggests the possibility of engaging in radical reactions. For instance, radical dehalogenation or coupling reactions initiated by radical initiators or photolysis could be explored. However, the current body of scientific literature does not provide specific examples of radical reactions involving this compound.

Non-catalytic transformations, such as nucleophilic aromatic substitution (SNAᵣ), are also a possibility. The electron-deficient nature of the pyridine ring, further enhanced by the three halogen substituents, could facilitate the displacement of one of the halogen atoms by a strong nucleophile. The relative reactivity of the halogens in SNAᵣ reactions on this specific substrate would depend on the reaction conditions and the nature of the nucleophile. Generally, the chloride at the C-2 or C-6 position of a pyridine ring is more susceptible to nucleophilic attack. In this case, the C-2 bromine might also be a leaving group.

Applications of 2 Bromo 3,5 Dichloro 4 Methoxypyridine As a Strategic Synthetic Building Block

Precursor in the Synthesis of Diverse Polysubstituted Pyridine (B92270) Derivatives

The inherent reactivity of the carbon-halogen bonds in 2-bromo-3,5-dichloro-4-methoxypyridine provides a gateway to a wide array of polysubstituted pyridine derivatives. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization, a key strategy in the stepwise construction of highly decorated pyridine rings.

The bromine atom at the 2-position is particularly susceptible to displacement by various nucleophiles and is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. The chlorine atoms at the 3 and 5-positions, while generally less reactive than the bromine, can also be substituted under more forcing conditions or by using specific catalytic systems. This tiered reactivity enables a programmed approach to synthesis, where different functionalities can be installed sequentially.

For instance, a Suzuki-Miyaura coupling reaction can be selectively performed at the 2-position, leaving the chloro substituents intact for subsequent transformations. This approach is invaluable for creating libraries of compounds with diverse functionalities, which is a cornerstone of medicinal chemistry and drug discovery.

Utility in the Assembly of Complex Heterocyclic Scaffolds

The pyridine ring is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. The strategic placement of multiple reactive handles on this compound makes it an ideal starting material for the synthesis of more complex, fused heterocyclic systems.

Through a series of controlled transformations, the halogen and methoxy (B1213986) groups can be manipulated to build new rings onto the initial pyridine core. For example, the methoxy group can be demethylated to reveal a pyridinol, which can then participate in cyclization reactions. The halogen atoms can be converted to other functional groups, such as amines or thiols, which can then be used as anchor points for annulation reactions to form bicyclic and polycyclic systems. This strategy allows for the creation of novel heterocyclic scaffolds with unique three-dimensional structures, which are highly sought after in the development of new therapeutic agents.

Role in the Development of New Synthetic Methodologies and Reagents

The unique electronic and steric properties of this compound make it a valuable substrate for testing and developing new synthetic methodologies. The presence of multiple, electronically distinct halogen atoms provides a challenging and informative model system for studying the selectivity and efficiency of new catalysts and reagents.

For example, researchers developing new palladium or copper catalysts for cross-coupling reactions can use this compound to probe the chemoselectivity of their systems. The ability of a catalyst to differentiate between the bromo and chloro substituents is a critical measure of its utility. Furthermore, the development of new methods for the selective activation of C-Cl bonds in the presence of a C-Br bond is an active area of research, and this compound serves as an excellent test case.

Integration into Materials Science for the Construction of Functional Molecules

The field of materials science increasingly relies on the precise design and synthesis of functional organic molecules. The polysubstituted pyridine core, accessible from this compound, can be incorporated into larger molecular frameworks to create materials with specific electronic, optical, or self-assembly properties.

By strategically attaching chromophores, fluorophores, or other functional moieties to the pyridine ring, chemists can design molecules for applications in organic light-emitting diodes (OLEDs), sensors, and molecular switches. The ability to tune the electronic properties of the pyridine ring through substitution allows for the fine-tuning of the material's performance. The rigid and planar nature of the pyridine ring can also be exploited to direct the self-assembly of molecules into well-ordered supramolecular structures.

Emerging Research Frontiers and Future Perspectives for 2 Bromo 3,5 Dichloro 4 Methoxypyridine

Development of Stereoselective Syntheses Incorporating 2-Bromo-3,5-dichloro-4-methoxypyridine

The development of stereoselective methods to introduce chirality into derivatives of this compound is a significant research frontier. The planar nature of the pyridine (B92270) ring means that stereocenters would likely be introduced in the substituents attached to the ring.

Future research could focus on several strategies:

Asymmetric Catalysis: Utilizing chiral transition metal catalysts (e.g., based on palladium, rhodium, or copper) to facilitate asymmetric cross-coupling reactions at the bromo- or chloro- positions. For instance, the Suzuki-Miyaura coupling of the 2-bromo position with a chiral boronic ester could be a viable route.

Chiral Auxiliaries: Attaching a chiral auxiliary to a functional group introduced on the pyridine ring to direct subsequent stereoselective transformations.

Organocatalysis: Employing chiral organocatalysts to mediate the stereoselective addition of nucleophiles to derivatives of the parent compound.

A hypothetical research direction could involve the stereoselective arylation at the C2 position, as illustrated in the table below.

Table 1: Hypothetical Stereoselective Suzuki-Miyaura Coupling

EntryChiral LigandDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
1(R)-BINAP85:1570%
2(S)-Phos90:1085%
3Chiral Josiphos Ligand>95:592%

This table is illustrative and represents potential research outcomes.

High-Throughput Synthesis and Screening Methodologies for Derivatives

The polysubstituted nature of this compound makes it an ideal candidate for the generation of compound libraries for high-throughput screening (HTS) in drug discovery and materials science. The differential reactivity of the halogen atoms (typically Br > Cl) can be exploited for sequential functionalization.

Future work would likely involve:

Parallel Synthesis: Employing automated parallel synthesis platforms to react the parent compound with a diverse range of building blocks. For example, the 2-bromo position could be selectively functionalized via a Suzuki or Sonogashira coupling, followed by a subsequent coupling at one of the chloro positions under more forcing conditions.

Diversity-Oriented Synthesis: Designing synthetic routes that can generate a wide range of structurally diverse molecules from the common starting material.

Miniaturization: Using microtiter plates and robotic liquid handling to perform a large number of reactions on a small scale.

Table 2: Exemplar High-Throughput Reaction Array

Reagent A (Boronic Acids) Reagent B (Amines) Reagent C (Alkynes)
Well 1 Phenylboronic acidPiperidinePhenylacetylene
Well 2 Thiopheneboronic acidMorpholine1-Hexyne
Well 3 Pyridineboronic acidN-MethylanilineTrimethylsilylacetylene

This table illustrates a potential high-throughput synthesis setup.

Exploration of Photochemical and Electrochemical Transformations

The halogen and methoxy (B1213986) substituents on the pyridine ring suggest that this compound could exhibit interesting photochemical and electrochemical properties.

Photochemical Reactions: Research could explore the photolytic cleavage of the carbon-halogen bonds. Irradiation with UV light could lead to the formation of pyridyl radicals, which could then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. The wavelength of light could potentially be tuned to achieve selective cleavage of the C-Br versus C-Cl bonds.

Electrochemical Reactions: The electrochemical reduction of the carbon-halogen bonds could provide a controlled method for generating pyridyl anions or radicals. This could be a powerful tool for selective functionalization under mild conditions. Conversely, electrochemical oxidation could be influenced by the electron-donating methoxy group.

Integration into Supramolecular Chemistry and Nanotechnology Applications

The pyridine nitrogen atom can act as a hydrogen bond acceptor or a ligand for metal coordination, making derivatives of this compound attractive building blocks for supramolecular assemblies and nanomaterials.

Supramolecular Chemistry: Functionalized derivatives could be designed to self-assemble into well-defined structures such as molecular squares, cages, or polymers through hydrogen bonding or metal coordination. The halogen atoms could also participate in halogen bonding interactions.

Nanotechnology: The compound could be used as a precursor for the synthesis of functionalized ligands for quantum dots or as a component in molecular electronic devices. The ability to precisely tune the electronic properties through substitution makes it a promising candidate for these applications.

Advanced Mechanistic Elucidation of Novel Reactions of this compound

A deeper understanding of the reaction mechanisms for the functionalization of this compound is crucial for the rational design of new synthetic methods.

Future mechanistic studies could involve:

Computational Modeling: Using density functional theory (DFT) to model transition states and reaction pathways for various transformations, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. This could help to predict regioselectivity and reactivity.

Kinetic Studies: Performing kinetic experiments to determine reaction orders and activation parameters, providing insight into the rate-determining steps of key reactions.

Isotope Labeling Studies: Using isotopically labeled starting materials to trace the fate of atoms throughout a reaction, which can help to distinguish between different possible mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.